molecular formula C8H5ClF3NO B14848289 1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one

1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one

Cat. No.: B14848289
M. Wt: 223.58 g/mol
InChI Key: LUFLQYCNGJWUKW-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, making it a valuable building block in synthetic chemistry .

Preparation Methods

The synthesis of 1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves several steps. One common method includes the reaction of 3-chloro-4-(trifluoromethyl)pyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium diisopropylamide, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .

Comparison with Similar Compounds

1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

1-[3-chloro-4-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)7-6(9)5(2-3-13-7)8(10,11)12/h2-3H,1H3

InChI Key

LUFLQYCNGJWUKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1Cl)C(F)(F)F

Origin of Product

United States

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